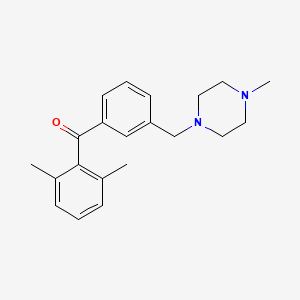

(4-甲基哌啶-1-基)乙腈

描述

Synthesis Analysis

The synthesis of related piperidine compounds has been explored through the reaction of 4-piperidones with acetonitrile in the presence of concentrated sulfuric acid. This method has successfully produced a series of 4,4-diacetylaminopiperidines. The process likely involves the formation of an imine intermediate that is subsequently acylated to yield the final product. The reaction conditions suggest a mechanism that could be applicable to the synthesis of (4-Methylpiperidin-1-yl)acetonitrile, although the specific details for this compound are not provided .

Molecular Structure Analysis

In a study related to the structure of acetonitrile derivatives, the IR spectra and ab initio calculations were used to analyze the structural changes during the conversion of (4-nitrophenyl)acetonitrile to its carbanion. This research provides insights into the electronic effects of substituents on the acetonitrile group, which could be relevant for understanding the molecular structure of (4-Methylpiperidin-1-yl)acetonitrile. The findings indicate that substituents can significantly affect the electronic distribution and geometry of the acetonitrile moiety .

Chemical Reactions Analysis

The kinetics of quaternization reactions of N-alkylpiperidines in acetonitrile have been studied, providing valuable information on the reactivity of piperidine derivatives in acetonitrile solutions. These reactions proceed with different rates depending on the structure of the piperidine and the conditions of the reaction. The results suggest that the steric and electronic properties of the substituents on the nitrogen atom of the piperidine ring influence the reaction pathway and the configuration of the resulting quaternary salts. This could have implications for the chemical reactivity of (4-Methylpiperidin-1-yl)acetonitrile under similar conditions .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of (4-Methylpiperidin-1-yl)acetonitrile, the studies on related compounds offer some context. The IR, PMR, and mass spectrometric data used to confirm the structure of synthesized piperidines , as well as the detailed analysis of the IR spectra and structural changes in acetonitrile derivatives , provide a foundation for predicting the properties of (4-Methylpiperidin-1-yl)acetonitrile. The physical properties such as melting point, boiling point, and solubility, and chemical properties like reactivity and stability, can be inferred based on the behavior of structurally similar compounds.

科学研究应用

合成和结构分析

- 合成和表征: 合成了一个包含(4-甲基哌啶-1-基)乙腈的化合物,并通过各种光谱方法进行了表征。其结构通过X射线衍射确认,计算方法用于理解其几何参数和分子性质 (Zhou et al., 2021)。

化学反应和相互作用

- 阴离子自由基形成: 氯酞酸与N-甲基哌啶在乙腈中的反应导致醌的稳定阴离子自由基的形成,通过EPR测量进行确认 (Dworniczak, 2003)。

- 新型邻氨基腈合成: 1-甲基哌啶-4-酮及其类似物与马来酸二腈和各种醛进行了伪四组分反应,导致邻氨基腈产物的形成 (Mojtahedi et al., 2016)。

光物理性质

- 发光异核三核配合物: 使用一个分段配体实现了异核三螺旋配合物的形成,其结构通过晶体学和发光测量进行确认 (Piguet et al., 1996)。

有机金属化学

- 二钯和二铂配合物: 在乙腈-甲醇溶液中,通过4-巯基-1-甲基哌啶NaSR与单核配合物反应形成了桥联的二核阳离子配合物。它们的结构通过晶体学确定 (Capdevila et al., 1992)。

催化

- 稳定的TEMPO和ABNO催化剂溶液: 在乙腈中含有2,2,6,6-四甲基哌啶N-氧化物(TEMPO)和9-氮杂双环[3.3.1]壬烷N-氧化物(ABNO)的溶液表现出良好的长期稳定性,并被用作醇的氧化的催化剂 (Steves & Stahl, 2015)。

电聚合

- 二吡咯-1-基烷的电聚合: 在乙腈中研究了二吡咯-1-基烷的电化学,导致具有类似于取代聚吡咯的性质的导电聚合物的形成 (Neil et al., 1993)。

未来方向

Piperidones, including “(4-Methylpiperidin-1-yl)acetonitrile”, have been the focus of considerable research due to their unique biochemical properties and their role in a wide range of biological activities . Future research may continue to explore the synthesis of position isomeric piperidones and their derivatives, as well as their potential applications in various fields .

属性

IUPAC Name |

2-(4-methylpiperidin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-8-2-5-10(6-3-8)7-4-9/h8H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCZNTKWDQCTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methylpiperidin-1-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

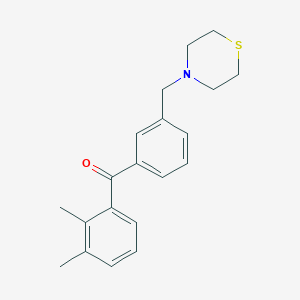

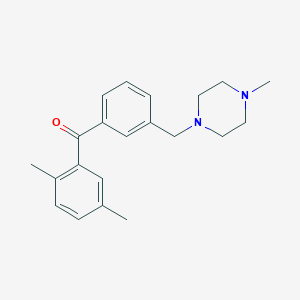

![3'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-thiomethyl benzophenone](/img/structure/B1359625.png)

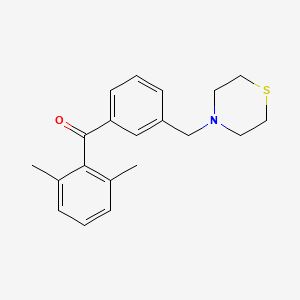

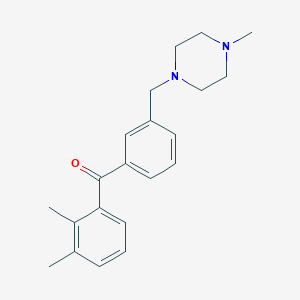

![2,5-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359627.png)

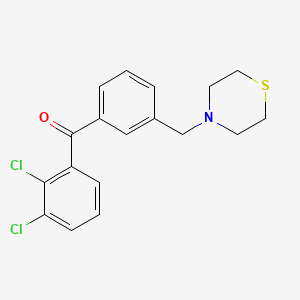

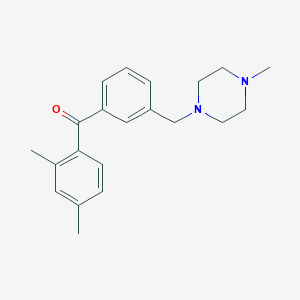

![3,4-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359628.png)

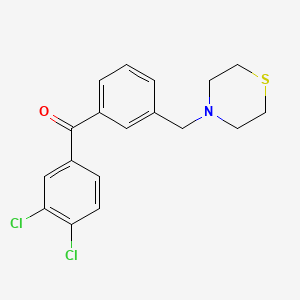

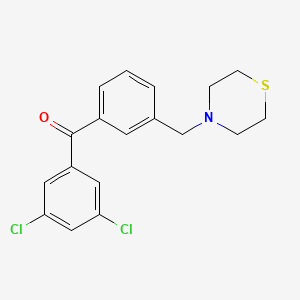

![2,4-Dichloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1359631.png)